molecular formula C16H22N2O2 B11847087 4-(Dipropylamino)-2-methylquinoline-5,8-diol CAS No. 88484-76-8

4-(Dipropylamino)-2-methylquinoline-5,8-diol

Cat. No.: B11847087
CAS No.: 88484-76-8
M. Wt: 274.36 g/mol
InChI Key: FKZHFWDBVCGDDB-UHFFFAOYSA-N
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Description

4-(Dipropylamino)-2-methylquinoline-5,8-diol is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dipropylamino)-2-methylquinoline-5,8-diol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dipropylamino group and the hydroxyl groups at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as:

    Cyclization: Formation of the quinoline core.

    Substitution: Introduction of the dipropylamino group.

    Hydroxylation: Addition of hydroxyl groups at the 5 and 8 positions.

Chemical Reactions Analysis

Types of Reactions

4-(Dipropylamino)-2-methylquinoline-5,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the substituents.

    Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

4-(Dipropylamino)-2-methylquinoline-5,8-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dipropylamino)-2-methylquinoline-5,8-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dipropylamine: An organic compound with a similar dipropylamino group but different core structure.

    Quinoline Derivatives: Other quinoline-based compounds with varying substituents.

Uniqueness

4-(Dipropylamino)-2-methylquinoline-5,8-diol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

88484-76-8

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

4-(dipropylamino)-2-methylquinoline-5,8-diol

InChI

InChI=1S/C16H22N2O2/c1-4-8-18(9-5-2)12-10-11(3)17-16-14(20)7-6-13(19)15(12)16/h6-7,10,19-20H,4-5,8-9H2,1-3H3

InChI Key

FKZHFWDBVCGDDB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C=CC(=C12)O)O)C

Origin of Product

United States

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